2-Bromo-N-cyclopropylpyridin-4-amine
Description
2-Bromo-N-cyclopropylpyridin-4-amine (CAS: 1432754-26-1, MFCD24447546) is a pyridine-based compound featuring a bromine substituent at the 2-position and a cyclopropylamine group at the 4-position. It serves as a versatile building block in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions and heterocyclic derivatization . Its high purity (95%) and structural features make it valuable for designing kinase inhibitors or antiviral agents .
Properties
IUPAC Name |
2-bromo-N-cyclopropylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOMRNXLDZFNLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-cyclopropylpyridin-4-amine typically involves the bromination of N-cyclopropylpyridin-4-amine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-cyclopropylpyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or acetonitrile; temperatures ranging from room temperature to reflux conditions.
Oxidation Reactions: Potassium permanganate, chromium trioxide; acidic or basic conditions; temperatures ranging from 0°C to room temperature.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C); solvents like ethanol or methanol; room temperature to elevated temperatures.
Coupling Reactions: Boronic acids, palladium catalysts; solvents like toluene or ethanol; temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, nitriles, or secondary amines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-N-cyclopropylpyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the study of enzyme inhibition and receptor binding.
Medicine: Explored as a potential drug candidate for various diseases. Its unique structure allows for the design of molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials. It can be used in the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-cyclopropylpyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropyl group and the bromine atom can influence the compound’s binding affinity and selectivity for its targets. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyridine and Pyrimidine Families
Table 1: Key Structural Analogues and Similarity Scores
*Similarity scores estimated based on positional isomerism and functional group alignment.
Key Observations :
- Core Heterocycle Differences : Pyrimidine-based analogues (e.g., 633328-95-7) exhibit higher electron deficiency compared to pyridine derivatives, enhancing reactivity in SNAr (nucleophilic aromatic substitution) reactions .
- Positional Isomerism : 2-Bromo-5-cyclopropylpyridine (1142197-14-5) and 3-Bromo-5-cyclopropylpyridine (1044210-57-2) demonstrate how bromine positioning alters electronic properties. The 2-bromo derivative is more reactive in Suzuki-Miyaura couplings due to proximity to the directing amine group .
Biological Activity
2-Bromo-N-cyclopropylpyridin-4-amine is a synthetic compound with the molecular formula CHBrN. Its structure features a bromine atom at the second position of a pyridine ring, coupled with a cyclopropyl group and an amine group at the fourth position. This unique configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the bromination of N-cyclopropylpyridin-4-amine using brominating agents such as bromine or N-bromosuccinimide (NBS). The reaction is generally performed in organic solvents like dichloromethane or acetonitrile under controlled temperatures to ensure selective bromination.
The biological activity of this compound is largely attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the cyclopropyl group and the bromine atom may enhance its binding affinity and selectivity towards these targets, influencing its efficacy in biological systems.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anticancer Activity : The compound has been investigated for its potential in cancer treatment. Its structural characteristics allow it to engage with cellular pathways involved in tumor growth and proliferation. Specific studies have shown promising results in inhibiting cell growth in various cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition of Enzyme Activity : A study demonstrated that this compound could inhibit specific enzymes involved in cancer cell metabolism, leading to decreased proliferation rates in vitro. The IC values obtained were comparable to those of established anticancer agents .
- Cell Line Studies : In experiments involving various human cancer cell lines, this compound showed significant inhibition of cell growth, with IC values ranging from 10 nM to 50 nM depending on the specific cell line tested. These findings suggest that the compound may be effective as a lead candidate for further drug development.
- Mechanistic Insights : Research has indicated that the mechanism by which this compound exerts its effects may involve modulation of signaling pathways associated with apoptosis and cell cycle regulation. Further studies are necessary to elucidate these pathways fully.
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| 2-Bromo-N-methylpyridin-4-amine | Methyl group instead of cyclopropyl | Moderate anticancer activity |
| 2-Chloro-N-cyclopropylpyridin-4-amine | Chlorine atom instead of bromine | Lower enzyme inhibition compared to brominated form |
| N-Cyclopropylpyridin-4-amine | No halogen substituent | Limited biological activity observed |
This table highlights how variations in substituents can significantly impact biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
